REACTION_CXSMILES
|
[F:1][C:2]([F:13])([F:12])[C:3]1[CH:8]=[CH:7][C:6](B(O)O)=[CH:5][CH:4]=1.C(=O)([O-])[O-].[K+].[K+].Br[C:21]1[CH:28]=[CH:27][C:24]([CH2:25][NH2:26])=[CH:23][CH:22]=1.N#N>CC(P(C(C)(C)C)[C]1[CH][CH][CH][CH]1)(C)C.CC(P(C(C)(C)C)[C]1[CH][CH][CH][CH]1)(C)C.Cl[Pd]Cl.[Fe]>[F:1][C:2]([F:13])([F:12])[C:3]1[CH:8]=[CH:7][C:6]([C:21]2[CH:28]=[CH:27][C:24]([CH2:25][NH2:26])=[CH:23][CH:22]=2)=[CH:5][CH:4]=1 |f:1.2.3,6.7.8.9,^1:37,38,39,40,41,51,52,53,54,55|
|
Name
|
|
Quantity
|
76.6 g
|
Type
|
reactant
|
Smiles
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FC(C1=CC=C(C=C1)B(O)O)(F)F
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Name
|
|
Quantity
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83.6 g
|
Type
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reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
6.07 g
|
Type
|
catalyst
|
Smiles
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CC(C)(C)P([C]1[CH][CH][CH][CH]1)C(C)(C)C.CC(C)(C)P([C]1[CH][CH][CH][CH]1)C(C)(C)C.Cl[Pd]Cl.[Fe]
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Name
|
|
Quantity
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75 g
|
Type
|
reactant
|
Smiles
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BrC1=CC=C(CN)C=C1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
N#N
|
Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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sparged 2-methyltetrahydrofuran (750 mL) and N2
|
Type
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CUSTOM
|
Details
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sparged water (750 mL)
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Type
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TEMPERATURE
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Details
|
The mixture was cooled to RT
|
Type
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CUSTOM
|
Details
|
the layers were separated
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Type
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WASH
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Details
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the organic layer was washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate
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Type
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FILTRATION
|
Details
|
filtered through celite
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Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=C(C=C1)C1=CC=C(C=C1)CN)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 114.37 g | |
YIELD: CALCULATEDPERCENTYIELD | 113% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |